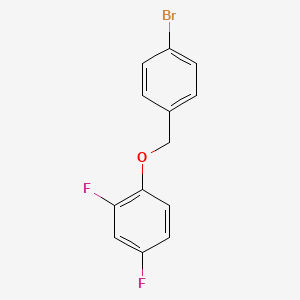

4-Bromobenzyl-(2,4-difluorophenyl)ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromobenzyl-(2,4-difluorophenyl)ether is a chemical compound with the molecular formula C₁₃H₉BrF₂O and a molecular weight of 299.11 g/mol . This compound is characterized by the presence of a bromobenzyl group and a difluorophenyl ether moiety, making it a valuable intermediate in various chemical syntheses and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(2,4-difluorophenyl)ether typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromobenzyl-(2,4-difluorophenyl)ether undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aromatic rings can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, dimethylformamide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, methanol).

Major Products

Substitution: Substituted benzyl ethers.

Oxidation: Carbonyl compounds.

Reduction: Reduced aromatic compounds.

Applications De Recherche Scientifique

4-Bromobenzyl-(2,4-difluorophenyl)ether is utilized in various scientific research fields, including:

Mécanisme D'action

The mechanism of action of 4-Bromobenzyl-(2,4-difluorophenyl)ether involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group and difluorophenyl ether moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity . The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromobenzyl-(2,4-dichlorophenyl)ether: Similar structure but with chlorine atoms instead of fluorine.

4-Bromobenzyl-(2,4-dimethylphenyl)ether: Similar structure but with methyl groups instead of fluorine.

4-Bromobenzyl-(2,4-dinitrophenyl)ether: Similar structure but with nitro groups instead of fluorine.

Uniqueness

4-Bromobenzyl-(2,4-difluorophenyl)ether is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications .

Activité Biologique

4-Bromobenzyl-(2,4-difluorophenyl)ether is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C13H10BrF2O

- Molecular Weight : 303.12 g/mol

This compound features a bromobenzyl moiety attached to a difluorophenyl ether, which contributes to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 4-bromobenzyl alcohol and 2,4-difluorophenol.

- Reaction Conditions : The reaction is usually carried out under acidic or basic conditions with the use of coupling agents such as DCC (dicyclohexylcarbodiimide) or similar reagents.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values ranging from 0.06 mg/L to >4 mg/L against various pathogens, suggesting strong antimicrobial activity, particularly against fungi like Candida neoformans .

Antidepressant and Nicotine Interaction

Analogues of the compound have been evaluated for their effects on neurotransmitter uptake and receptor interactions:

- Dopamine (DA) and Norepinephrine (NE) Uptake Inhibition : Compounds related to this ether have shown efficacy in inhibiting DA and NE uptake, which is crucial for antidepressant activity .

- Nicotinic Acetylcholine Receptor (nAChR) Antagonism : Some derivatives have been identified as noncompetitive antagonists at α4β2-nAChRs with IC50 values comparable to established drugs .

The biological activity of this compound is hypothesized to involve:

- Enzyme Modulation : The compound may interact with various enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking.

- Neurotransmitter Interaction : By modulating the uptake of neurotransmitters like dopamine and norepinephrine, it may influence mood and cognitive functions.

Case Studies

Several case studies highlight the biological implications of compounds related to this compound:

- Antidepressant Efficacy : A study demonstrated that derivatives showed enhanced potency in animal models for depression compared to traditional antidepressants .

- Fungal Inhibition : Research indicated that certain analogues exhibited superior antifungal activity against Rhizoctonia solani, showcasing their potential in agricultural applications .

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methoxy]-2,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCKCFRZEKGGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.